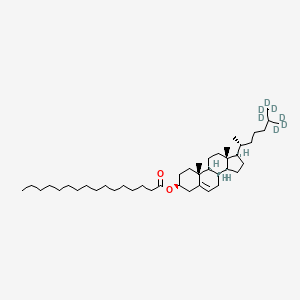

Cholesteryl palmitate-d7

Description

BenchChem offers high-quality Cholesteryl palmitate-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholesteryl palmitate-d7 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H76O2 |

|---|---|

Molecular Weight |

632.1 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate |

InChI |

InChI=1S/C43H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h24,33-34,36-40H,7-23,25-32H2,1-6H3/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1/i2D3,3D3,33D |

InChI Key |

BBJQPKLGPMQWBU-WZRYUIABSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCCCCCCCC)C)C)C([2H])([2H])[2H] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Cholesteryl Palmitate-d7: A Technical Guide for Advanced Lipidomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cholesteryl palmitate-d7, a critical tool in the field of lipidomics. We will explore its chemical properties, its essential role as an internal standard, and detailed methodologies for its application in the quantitative analysis of cholesteryl esters using mass spectrometry.

Introduction to Cholesteryl Palmitate-d7

Cholesteryl palmitate-d7 is the deuterated form of cholesteryl palmitate, a cholesterol ester that plays a significant role in the transport and storage of cholesterol in the body. In lipidomics, a field dedicated to the comprehensive analysis of lipids in biological systems, accurate quantification is paramount. Due to its chemical similarity to the endogenous analyte and its distinct mass, Cholesteryl palmitate-d7 serves as an ideal internal standard for isotope dilution mass spectrometry.[1] Its use allows for the correction of variability during sample preparation and analysis, leading to highly accurate and reproducible quantification of cholesteryl palmitate.[2]

Chemical Properties:

| Property | Value |

| Chemical Formula | C₄₃H₆₉D₇O₂ |

| Molecular Weight | 632.12 g/mol [3] |

| Synonyms | 16:0 Cholesterol-d7 ester, Cholesterol-d7 Palmitate, 16:0(CE-d7), CE-d7(16:0)[3] |

| Purity | ≥99% deuterated forms (d1-d7)[3] |

| Storage | -20°C[3] |

The Role of Internal Standards in Lipidomics

The complexity of biological matrices presents a significant challenge for accurate lipid quantification. Variations in sample extraction efficiency, instrument response, and ion suppression can all introduce errors. Internal standards are essential for mitigating these issues. By adding a known quantity of an internal standard that is chemically and physically similar to the analyte of interest at the beginning of the experimental workflow, these variations can be normalized.[2] Deuterated standards, like Cholesteryl palmitate-d7, are considered the "gold standard" as they co-elute with the endogenous lipid and experience similar matrix effects, providing the most accurate correction.[2]

Quantitative Analysis of Cholesteryl Palmitate using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of lipids. By coupling the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, researchers can accurately measure the levels of specific lipid species in complex mixtures. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte and the internal standard, further enhancing the accuracy of the analysis.

Quantitative Performance Data:

The following table summarizes typical quantitative performance parameters for the analysis of cholesteryl palmitate using Cholesteryl palmitate-d7 as an internal standard. These values can vary depending on the specific instrumentation and experimental conditions.

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.99 | [4] |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL | [5] |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | [5] |

| Intra-day Precision (CV) | < 10% | [4] |

| Inter-day Precision (CV) | < 15% | [4] |

| Extraction Recovery | 85 - 115% | [4] |

Detailed Experimental Protocol

This section provides a detailed protocol for the quantitative analysis of cholesteryl palmitate in human plasma using Cholesteryl palmitate-d7 as an internal standard.

Materials and Reagents

-

Cholesteryl palmitate (analytical standard)

-

Cholesteryl palmitate-d7 (internal standard)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Isopropanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (LC-MS grade)

-

Ammonium (B1175870) formate

-

Human plasma (or other biological matrix)

Standard and Sample Preparation

-

Preparation of Stock Solutions:

-

Prepare a stock solution of cholesteryl palmitate in chloroform:methanol (2:1, v/v) at a concentration of 1 mg/mL.

-

Prepare a stock solution of Cholesteryl palmitate-d7 in chloroform:methanol (2:1, v/v) at a concentration of 1 mg/mL.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the cholesteryl palmitate stock solution to create a series of calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Spike each calibration standard with the Cholesteryl palmitate-d7 internal standard to a final concentration of 100 ng/mL.

-

-

Sample Preparation (Plasma):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the Cholesteryl palmitate-d7 internal standard working solution (e.g., 10 µg/mL in methanol).

-

Add 1.5 mL of ice-cold chloroform:methanol (2:1, v/v) to precipitate proteins and extract lipids.

-

Vortex vigorously for 2 minutes.

-

Add 300 µL of LC-MS grade water to induce phase separation.

-

Vortex for 30 seconds and centrifuge at 3000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic layer (chloroform phase) and transfer to a clean tube.

-

Dry the extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v).[6]

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 10 mM ammonium formate.

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: Linear gradient to 100% B

-

15-20 min: Hold at 100% B

-

20.1-25 min: Return to 30% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cholesteryl Palmitate | 625.6 | 369.3 | 25 |

| Cholesteryl Palmitate-d7 | 632.6 | 376.3 | 25 |

Data Analysis

-

Integrate the peak areas for both the cholesteryl palmitate and Cholesteryl palmitate-d7 MRM transitions.

-

Calculate the ratio of the peak area of cholesteryl palmitate to the peak area of Cholesteryl palmitate-d7.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the cholesteryl palmitate calibration standards.

-

Determine the concentration of cholesteryl palmitate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Cholesteryl palmitate-d7 is an indispensable tool for accurate and precise quantification of cholesteryl palmitate in complex biological samples. Its use as an internal standard in LC-MS/MS-based lipidomics workflows enables researchers to overcome the challenges of analytical variability, thereby generating reliable data for advancing our understanding of lipid metabolism in health and disease. The detailed protocol provided in this guide serves as a comprehensive resource for scientists and professionals in the field of lipidomics and drug development.

References

- 1. Lipidomics from sample preparation to data analysis: a primer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Quality Control of Targeted Plasma Lipids in a Large-Scale Cohort Study Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Cholesteryl Palmitate-d7 as an Internal Standard for Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Cholesteryl Palmitate-d7 as an internal standard in mass spectrometry-based quantification of endogenous cholesteryl palmitate. This document outlines the core principles, experimental methodologies, and expected quantitative performance, serving as a valuable resource for researchers in lipidomics, drug development, and clinical diagnostics.

Introduction: The Gold Standard of Quantification

In the realm of quantitative mass spectrometry, particularly in complex biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision.[1] Cholesteryl palmitate-d7, a deuterated analog of the endogenous cholesteryl palmitate, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its physicochemical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization. The mass difference allows the mass spectrometer to differentiate between the analyte and the standard, enabling robust and reliable quantification.

The primary advantage of using a deuterated internal standard like Cholesteryl Palmitate-d7 is its ability to compensate for variations that can occur throughout the analytical workflow. These variations may include sample loss during extraction and cleanup, inconsistencies in injection volume, and fluctuations in ionization efficiency within the mass spectrometer. By adding a known amount of the internal standard at the beginning of the sample preparation process, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise measurements.

Physicochemical Properties

A clear understanding of the properties of both the analyte and the internal standard is fundamental for method development.

| Property | Cholesteryl Palmitate | Cholesteryl Palmitate-d7 |

| Molecular Formula | C₄₃H₇₆O₂ | C₄₃H₆₉D₇O₂ |

| Molecular Weight | 625.07 g/mol | 632.12 g/mol |

| Monoisotopic Mass | 624.5849 g/mol | 631.6285 g/mol |

| Synonyms | Cholesteryl hexadecanoate, Palmitic acid cholesteryl ester | Cholesteryl hexadecanoate-d7 |

| Storage | -20°C | -20°C |

Experimental Protocols

The following sections detail a comprehensive workflow for the quantification of cholesteryl palmitate in biological samples using Cholesteryl palmitate-d7 as an internal standard.

Sample Preparation: Lipid Extraction

A robust lipid extraction method is critical for accurate quantification. The following protocol is a widely used method for extracting lipids from plasma or serum.

Materials:

-

Plasma or Serum Sample

-

Cholesteryl Palmitate-d7 Internal Standard Stock Solution (in a suitable organic solvent like chloroform (B151607) or methanol)

-

Chloroform

-

Methanol

-

Deionized Water

-

Centrifuge

-

Glass test tubes

-

Nitrogen evaporator

Procedure:

-

Pipette 100 µL of plasma or serum into a glass test tube.

-

Add a known amount of the Cholesteryl Palmitate-d7 internal standard solution to the sample. The amount should be chosen to be within the linear range of the assay and comparable to the expected endogenous levels of cholesteryl palmitate.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Add 500 µL of deionized water to induce phase separation.

-

Vortex again for 30 seconds.

-

Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

-

Dry the extracted lipids under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Recommended Setting |

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile:Isopropanol (90:10, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate |

| Gradient | Start at 30% B, ramp to 100% B over 10 min, hold for 5 min, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 50°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions:

A key aspect of quantifying cholesteryl esters is the characteristic fragmentation pattern. Upon collision-induced dissociation (CID), cholesteryl esters typically lose the fatty acid side chain, resulting in a common product ion corresponding to the cholesterol backbone at m/z 369.3. This allows for the use of precursor ion scanning or multiple reaction monitoring (MRM) for sensitive and specific detection.

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Cholesteryl Palmitate | 642.6 [M+NH₄]⁺ | 369.3 | 100 | 40 | 25 |

| Cholesteryl Palmitate-d7 | 649.6 [M+NH₄]⁺ | 369.3 | 100 | 40 | 25 |

Note: The optimal cone voltage and collision energy should be determined empirically on the specific mass spectrometer being used.

Quantitative Performance

Validation studies for methods using deuterated cholesteryl esters as internal standards have demonstrated good precision and accuracy.[1] The following tables provide representative data for the expected performance of a validated LC-MS/MS assay for cholesteryl palmitate using Cholesteryl palmitate-d7.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Value |

| Linear Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 0.1 µg/mL |

| Accuracy at LLOQ | 85 - 115% |

| Precision at LLOQ (%CV) | < 15% |

Table 2: Precision and Accuracy (Representative Data)

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 0.3 | < 10 | < 12 | 90 - 110 |

| Medium | 5 | < 8 | < 10 | 92 - 108 |

| High | 40 | < 7 | < 9 | 95 - 105 |

Table 3: Recovery (Representative Data)

| QC Level | Concentration (µg/mL) | Mean Recovery (%) |

| Low | 0.3 | 85 - 110 |

| Medium | 5 | 88 - 105 |

| High | 40 | 90 - 102 |

Conclusion

Cholesteryl palmitate-d7 is an excellent internal standard for the accurate and precise quantification of cholesteryl palmitate in biological matrices by LC-MS/MS. Its use, in conjunction with a well-validated analytical method, provides reliable data essential for research and development in lipidomics, clinical diagnostics, and pharmaceutical sciences. The detailed protocols and expected performance data presented in this guide serve as a valuable resource for establishing robust and reproducible analytical workflows.

References

Physical and chemical properties of Cholesteryl palmitate-d7

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biological significance of Cholesteryl palmitate-d7. This deuterated analog of cholesteryl palmitate serves as a critical internal standard for the accurate quantification of cholesteryl esters in various biological matrices.

Core Physical and Chemical Properties

Cholesteryl palmitate-d7 is a synthetic, isotopically labeled form of cholesteryl palmitate, a common cholesteryl ester found in the body. The incorporation of seven deuterium (B1214612) atoms provides a distinct mass shift, enabling its use as an internal standard in mass spectrometry-based analytical methods.

Identification and Formulation

| Property | Value | Reference(s) |

| CAS Number | 1416275-32-5 | --INVALID-LINK-- |

| Synonyms | 16:0 Cholesterol-d7 ester, Cholesterol-d7 Palmitate, 16:0(CE-d7), CE-d7(16:0) | --INVALID-LINK-- |

| Formulation | Typically supplied as a solution in chloroform (B151607) (e.g., 10 mg/ml) or as a crystalline solid. | --INVALID-LINK-- |

Molecular Characteristics

| Property | Value | Reference(s) |

| Molecular Formula | C₄₃H₆₉D₇O₂ | --INVALID-LINK-- |

| Molecular Weight | 632.1 g/mol | --INVALID-LINK-- |

| Exact Mass | 631.62846888 Da | --INVALID-LINK-- |

| Purity | Typically ≥99% deuterated forms (d₁-d₇) | --INVALID-LINK-- |

| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate | --INVALID-LINK-- |

| SMILES | CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4(--INVALID-LINK--CC[C@@H]4--INVALID-LINK--CCCC(C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])C)C | --INVALID-LINK-- |

Physical Properties

| Property | Value (for Cholesteryl Palmitate) | Reference(s) |

| Melting Point | 74-77 °C | --INVALID-LINK-- |

| Boiling Point | ~651.5 °C (estimated) | --INVALID-LINK-- |

| Solubility | Sparingly soluble in chloroform (1-10 mg/ml). Insoluble in water. Soluble in other organic solvents like ethanol. | --INVALID-LINK--; --INVALID-LINK-- |

Stability and Storage

| Property | Recommendation | Reference(s) |

| Storage Temperature | -20°C for long-term storage. | --INVALID-LINK-- |

| Stability | Stable for at least 4 years when stored properly at -20°C. | --INVALID-LINK-- |

| Shipping Conditions | Can be shipped at ambient temperature for short periods. | --INVALID-LINK-- |

Experimental Protocols for Quantification

Cholesteryl palmitate-d7 is primarily utilized as an internal standard for the quantification of cholesteryl esters in biological samples using mass spectrometry. Below are detailed methodologies for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of Cholesteryl Esters using LC-MS/MS

This protocol provides a general framework for the analysis of cholesteryl esters. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.

1. Sample Preparation and Lipid Extraction:

-

Internal Standard Spiking: To a known volume or weight of the biological sample (e.g., plasma, serum, tissue homogenate), add a precise amount of Cholesteryl palmitate-d7 solution.

-

Lipid Extraction: Perform a lipid extraction using a modified Folch method or a similar protocol. A common procedure involves the addition of a chloroform:methanol mixture (e.g., 2:1, v/v) to the sample, followed by vortexing and centrifugation to separate the organic and aqueous phases.

-

Phase Separation: Carefully collect the lower organic phase containing the lipids.

-

Drying and Reconstitution: Evaporate the solvent from the organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as isopropanol (B130326) or a mobile phase-matched solvent.

2. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of two mobile phases is typically employed. For example:

-

Mobile Phase A: Water with a modifier like ammonium (B1175870) formate (B1220265) or formic acid.

-

Mobile Phase B: A mixture of organic solvents such as acetonitrile (B52724) and isopropanol with a similar modifier.

-

-

Gradient: A typical gradient would start with a lower percentage of Mobile Phase B, gradually increasing to elute the nonpolar cholesteryl esters.

-

Flow Rate: A flow rate suitable for the column dimensions is used (e.g., 0.2-0.5 mL/min).

-

-

Mass Spectrometry Detection:

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. APCI is often preferred for neutral lipids like cholesteryl esters.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

-

For Cholesteryl palmitate: Monitor the transition of the precursor ion (e.g., [M+NH₄]⁺ or a characteristic fragment) to a specific product ion.

-

For Cholesteryl palmitate-d7: Monitor the corresponding mass-shifted transition. The specific m/z values will depend on the adduct formed.

-

-

3. Data Analysis:

-

Quantification: The concentration of endogenous cholesteryl palmitate is determined by calculating the peak area ratio of the analyte to the internal standard (Cholesteryl palmitate-d7) and comparing this ratio to a calibration curve prepared with known concentrations of non-deuterated Cholesteryl palmitate and a fixed concentration of the internal standard.

Quantification of Cholesteryl Esters using GC-MS

This method typically involves hydrolysis of the cholesteryl esters to free cholesterol, followed by derivatization for GC analysis.

1. Sample Preparation and Derivatization:

-

Internal Standard Spiking: Add a known amount of Cholesteryl palmitate-d7 to the sample.

-

Saponification (Hydrolysis): To measure total cholesterol (from both free and esterified forms), the sample is saponified by adding a strong base (e.g., ethanolic KOH) and heating to hydrolyze the ester bond of cholesteryl esters, releasing free cholesterol.

-

Extraction: After saponification, the free cholesterol (including the deuterated cholesterol from the internal standard) is extracted into an organic solvent like hexane (B92381) or diethyl ether.

-

Derivatization: The hydroxyl group of cholesterol is derivatized to a more volatile form suitable for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which forms a trimethylsilyl (B98337) (TMS) ether.

2. GC-MS Analysis:

-

Gas Chromatography:

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Injector: Splitless or split injection can be used, depending on the sample concentration.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation of the derivatized cholesterol from other sample components.

-

-

Mass Spectrometry Detection:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Detection Mode: Selected Ion Monitoring (SIM) is used to monitor specific ions for cholesterol and its deuterated analog, providing high sensitivity and specificity.

-

Monitored Ions: Monitor characteristic fragment ions for the TMS-derivatized cholesterol and the corresponding mass-shifted ions for the deuterated cholesterol.

-

3. Data Analysis:

-

Quantification: Similar to the LC-MS/MS method, the amount of total cholesterol is quantified by comparing the peak area ratio of the derivatized endogenous cholesterol to the derivatized deuterated internal standard against a calibration curve.

Biological Role and Signaling Pathways

Cholesteryl esters, including cholesteryl palmitate, are key molecules in cellular cholesterol homeostasis and are involved in various signaling pathways. The primary enzyme responsible for their synthesis is Acyl-CoA:cholesterol acyltransferase (ACAT).

Cholesteryl Ester Synthesis and Metabolism

Cholesteryl esters are synthesized in the endoplasmic reticulum by the enzyme ACAT, which catalyzes the esterification of cholesterol with a fatty acyl-CoA.[1] This process is crucial for preventing the accumulation of toxic free cholesterol and for the storage of cholesterol in lipid droplets.[1] The hydrolysis of cholesteryl esters back to free cholesterol and fatty acids is carried out by cholesterol ester hydrolases.

Involvement in Cellular Signaling

Recent research has highlighted the role of cholesteryl esters in modulating cellular signaling pathways. They are known to influence the composition and function of lipid rafts, which are specialized membrane microdomains that serve as platforms for signaling molecules.[2] Dysregulation of cholesteryl ester metabolism has been implicated in various diseases, including cancer, where increased cholesterol esterification is associated with cell proliferation and invasion.[1]

Visualizations

Experimental Workflow for LC-MS/MS Quantification

Caption: Workflow for cholesteryl ester quantification using LC-MS/MS.

ACAT-Mediated Cholesteryl Ester Synthesis Pathway

Caption: ACAT-mediated synthesis of cholesteryl esters.

References

A Technical Guide to the Synthesis and Isotopic Purity of Cholesteryl Palmitate-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Cholesteryl palmitate-d7. This deuterated analog of a crucial biological molecule serves as an invaluable internal standard for mass spectrometry-based quantification of cholesteryl palmitate in various biological matrices. Its distinct mass shift allows for precise differentiation from its endogenous, non-labeled counterpart, making it a critical tool in lipid metabolism research and drug development.

Synthesis of Cholesteryl Palmitate-d7

The synthesis of Cholesteryl palmitate-d7 is achieved through the esterification of Cholesterol-d7 with palmitic acid. While various esterification methods for cholesterol have been reported, a common and effective approach involves the use of a coupling agent to facilitate the reaction between the hydroxyl group of cholesterol and the carboxylic acid group of palmitic acid.

Proposed Synthetic Scheme

A plausible and efficient method for the synthesis of Cholesteryl palmitate-d7 is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.

Reaction:

Cholesterol-d7 + Palmitic Acid --(DCC, DMAP)--> Cholesteryl palmitate-d7 + Dicyclohexylurea (DCU)

Experimental Protocol: Synthesis of Cholesteryl palmitate-d7

The following protocol is a generalized procedure based on established esterification methods. Researchers should optimize reaction conditions as needed.

-

Reactant Preparation: In a round-bottom flask, dissolve Cholesterol-d7 (1 equivalent) and palmitic acid (1.2 equivalents) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in the same anhydrous solvent.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed sequentially with dilute hydrochloric acid (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude Cholesteryl palmitate-d7 is purified by column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate (B1210297) in hexanes as the eluent. High-performance liquid chromatography (HPLC) can be employed for further purification to achieve high chemical purity.

Isotopic Purity Analysis

The determination of the isotopic purity of Cholesteryl palmitate-d7 is critical for its use as an internal standard. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful technique for determining the isotopic enrichment of a labeled compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the distribution of different isotopologues (molecules with varying numbers of deuterium (B1214612) atoms) can be quantified.

-

Sample Preparation: Prepare a dilute solution of the purified Cholesteryl palmitate-d7 in a suitable solvent for mass spectrometry, such as methanol (B129727) or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Acquire the full scan mass spectrum in the expected m/z range for the molecular ion of Cholesteryl palmitate-d7.

-

Data Analysis:

-

Identify the isotopic cluster of the molecular ion.

-

Extract the ion chromatograms for the monoisotopic peak (d0) and the deuterated isotopologues (d1 through d7).

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity by determining the percentage of the d7 isotopologue relative to the sum of all isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H NMR, is essential for confirming the structural integrity and the specific positions of the deuterium labels.

-

Sample Preparation: Dissolve a sufficient amount of the purified Cholesteryl palmitate-d7 in a deuterated solvent (e.g., chloroform-d, CDCl₃) suitable for NMR analysis.

-

¹H NMR:

-

Acquire a high-resolution ¹H NMR spectrum.

-

The absence or significant reduction of signals corresponding to the protons at the deuterated positions confirms successful labeling.

-

Integration of any residual proton signals at the labeled positions can provide a semi-quantitative measure of isotopic enrichment.

-

-

²H NMR:

-

Acquire a ²H NMR spectrum.

-

The presence of signals at the chemical shifts corresponding to the labeled positions directly confirms the incorporation of deuterium.

-

Data Presentation

Table 1: Chemical Properties of Cholesteryl Palmitate-d7

| Property | Value |

| Chemical Formula | C₄₃H₆₉D₇O₂ |

| Molecular Weight | ~632.1 g/mol |

| CAS Number | 1416275-32-5[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in chloroform (B151607) and ethanol |

Table 2: Representative Isotopic Purity Data from HR-MS Analysis

| Isotopologue | Relative Abundance (%) |

| d0 (unlabeled) | < 0.1 |

| d1 | < 0.1 |

| d2 | < 0.1 |

| d3 | 0.2 |

| d4 | 0.5 |

| d5 | 1.5 |

| d6 | 5.0 |

| d7 | > 92.7 |

| Isotopic Purity (d7) | > 99% (of deuterated forms d1-d7) |

Note: The data presented in this table is illustrative. Actual values will vary depending on the synthesis and purification.

Mandatory Visualizations

Caption: Workflow for the synthesis and purification of Cholesteryl palmitate-d7.

Caption: Workflow for the isotopic purity analysis of Cholesteryl palmitate-d7.

References

The Precision Tool for Metabolic Discovery: A Technical Guide to Deuterated Cholesterol Esters

For researchers, scientists, and drug development professionals, understanding the intricate pathways of cholesterol metabolism is paramount in the quest to combat cardiovascular and metabolic diseases. Deuterated cholesterol and its esters have emerged as indispensable tools, offering a safe and precise window into the dynamic processes of cholesterol absorption, synthesis, transport, and excretion. This technical guide provides a comprehensive overview of the applications of deuterated cholesterol esters in metabolic research, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to empower your next breakthrough.

Introduction: The Power of a Stable Isotope

Deuterium (B1214612) (²H), a stable, non-radioactive isotope of hydrogen, serves as an ideal tracer in metabolic studies. By replacing hydrogen atoms with deuterium in the cholesterol molecule, researchers can introduce a "heavy" labeled version that is chemically identical to its endogenous counterpart but distinguishable by its mass. This allows for the precise tracking and quantification of cholesterol and its metabolites through various biological compartments without the safety concerns and logistical challenges associated with radioactive isotopes.[1][2] This key advantage has opened the door to conducting metabolic studies in a wider range of human subjects, including women of child-bearing age.[1]

Core Applications in Metabolic Research

The versatility of deuterated cholesterol esters has led to their application in a wide array of metabolic studies, providing critical insights into:

-

Cholesterol Absorption: Quantifying the efficiency of intestinal cholesterol uptake is fundamental to understanding individual variations in cholesterol homeostasis and the efficacy of cholesterol-lowering therapies.[1][3]

-

Cholesterol Biosynthesis: Elucidating the rate of de novo cholesterol synthesis in various tissues is crucial for investigating the mechanisms of action of statins and other drugs that target this pathway.[2][4][5]

-

Reverse Cholesterol Transport (RCT): Tracking the movement of cholesterol from peripheral tissues back to the liver for excretion is key to understanding the protective role of high-density lipoprotein (HDL) against atherosclerosis.[6][7][8]

-

Lipoprotein Metabolism: Investigating the dynamics of cholesterol ester packaging into and removal from lipoproteins like low-density lipoprotein (LDL) and HDL provides insights into the pathogenesis of dyslipidemia.[9][10]

-

Intracellular Cholesterol Trafficking: Following the journey of cholesterol within the cell helps to unravel the complex machinery that governs its storage and utilization.[11][12]

Quantitative Data Summary

The use of deuterated cholesterol esters in human and animal studies has generated a wealth of quantitative data. The following tables summarize key findings from representative studies, showcasing the precision and utility of this technique.

Table 1: Cholesterol Absorption Measured by Deuterated Cholesterol Tracers

| Study Population | Tracer Administered | Analytical Method | Mean Cholesterol Absorption (%) | Range (%) | Reference |

| Monkeys | [2,2,4,4,6-²H₅]cholesterol | GC-MS | 60 | 49 - 73 | [1] |

| Normal Human Subjects | Oral [²H₅]cholesterol, Intravenous [²H₆]cholesterol | Negative Ion MS | 56.2 ± 12.1 | 29.0 - 80.1 | [3] |

Table 2: Cholesterol Synthesis Rates Measured with Deuterated Water

| Study Population | Tracer Administered | Analytical Method | Plasma Cholesterol Enrichment (%) at 60h | Endogenous Contribution to Plasma Cholesterol Pool (%) | Reference |

| Normal Human Subjects | Deuterated Water (D₂O) | GC-MS | 0.78 ± 0.18 | 3 - 5 | [4] |

Key Experimental Protocols

The success of metabolic studies using deuterated cholesterol esters hinges on robust and well-defined experimental protocols. Below are detailed methodologies for two common applications.

Protocol 1: Measurement of Cholesterol Absorption Using a Dual Stable Isotope Method

This method allows for the simultaneous determination of dietary cholesterol absorption.[3]

1. Tracer Preparation and Administration:

- Oral Tracer: A known amount of a deuterated cholesterol tracer (e.g., with 5 extra mass units) is incorporated into a standard test meal.

- Intravenous Tracer: A different deuterated cholesterol tracer (e.g., with 6 extra mass units) is prepared for intravenous infusion under sterile conditions.[13] The tracer is dissolved in ethanol (B145695) and then added to a lipid emulsion.[13]

- The oral tracer is consumed with the meal, and the intravenous tracer is infused over a short period.

2. Sample Collection:

- Blood samples are collected at baseline and at specified time points after tracer administration (e.g., 24, 48, and 72 hours).

- Plasma is separated from the blood samples by centrifugation.

3. Lipid Extraction and Derivatization:

- Lipids are extracted from the plasma using a chloroform:methanol mixture.

- The cholesterol fraction is isolated, and for enhanced sensitivity in mass spectrometry, it is often derivatized (e.g., to pentafluorobenzoyl esters).[3]

4. Mass Spectrometry Analysis:

- The isotopic enrichment of the deuterated cholesterol tracers in the plasma is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][14][15]

- Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used to quantify the different isotopic species.[14]

5. Calculation of Cholesterol Absorption:

- The percentage of cholesterol absorption is calculated from the ratio of the oral tracer to the intravenous tracer in the plasma.

Protocol 2: Measurement of de novo Cholesterol Synthesis Using Deuterated Water

This protocol measures the rate of new cholesterol synthesis by labeling the body's water pool.[2][4]

1. Deuterated Water Administration:

- Subjects ingest a loading dose of deuterated water (D₂O) to achieve a target enrichment in their body water (typically 0.3-0.5%).

- This is followed by maintenance doses in drinking water to maintain a stable enrichment over the study period.[4][16]

2. Sample Collection:

- Blood samples are collected at baseline and at various time points during the D₂O administration period (e.g., 12, 24, 48, 60 hours).[4]

- Urine or saliva samples can also be collected to monitor body water enrichment.

3. Sample Preparation and Analysis:

- Plasma is isolated, and lipids are extracted.

- The free cholesterol fraction is purified.

- The deuterium enrichment in plasma cholesterol is measured using gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-P-IRMS) or GC-MS.[16]

- The deuterium enrichment of body water is also determined from plasma, urine, or saliva samples.

4. Calculation of Fractional Synthesis Rate (FSR):

- The FSR of cholesterol is calculated based on the rate of deuterium incorporation into cholesterol relative to the enrichment of the precursor pool (body water).

Visualizing Metabolic Pathways and Workflows

Understanding the complex interplay of molecules and processes in cholesterol metabolism is greatly aided by visual representations. The following diagrams, created using the DOT language for Graphviz, illustrate a key metabolic pathway and a typical experimental workflow.

References

- 1. Evaluation of deuterated cholesterol and deuterated sitostanol for measurement of cholesterol absorption in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human cholesterol synthesis measurement using deuterated water. Theoretical and procedural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Percent cholesterol absorption in normal women and men quantified with dual stable isotopic tracers and negative ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of deuterated water for measurement of short-term cholesterol synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cholesterol efflux analyses using stable isotopes and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reverse cholesterol transport and cholesterol efflux in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Reverse cholesterol transport: current assay methods, alterations with disease and response to therapeutic intervention [frontiersin.org]

- 9. Structure of the cholesteryl ester core of human plasma low density lipoproteins: selective deuteration and neutron small-angle scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparation of intravenous cholesterol tracer using current good manufacturing practices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. metsol.com [metsol.com]

An In-depth Technical Guide on the Core Biological Significance and Function of Cholesteryl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl palmitate, an ester formed from cholesterol and the saturated fatty acid palmitic acid, is a pivotal molecule in human physiology and pathophysiology. As the most common cholesteryl ester, it is central to the transport and storage of cholesterol, contributing significantly to cellular structure and lipid metabolism. Dysregulation of cholesteryl palmitate metabolism is implicated in the pathogenesis of prevalent and debilitating conditions, including atherosclerosis and neurodegenerative diseases. This technical guide provides a comprehensive overview of the biological significance of cholesteryl palmitate, detailing its metabolic pathways, physiological functions, and role in disease. It further outlines key experimental protocols for its study and visualizes its involvement in cellular signaling pathways, offering a valuable resource for researchers and professionals in drug development.

Introduction

Cholesteryl palmitate (CE(16:0)) is a highly nonpolar lipid synthesized through the esterification of cholesterol with palmitic acid.[1] This conversion is a critical step in cellular cholesterol homeostasis, transforming amphipathic cholesterol into a more hydrophobic form suitable for storage in lipid droplets and for transport within lipoprotein particles.[2] Its accumulation and metabolism are tightly regulated, and disruptions in these processes are closely linked to cellular dysfunction and disease progression. Understanding the multifaceted roles of cholesteryl palmitate is therefore crucial for developing therapeutic strategies targeting lipid-related disorders.

Metabolism of Cholesteryl Palmitate

The cellular levels of cholesteryl palmitate are maintained through a dynamic balance of its synthesis and hydrolysis.

Synthesis: Acyl-CoA:Cholesterol Acyltransferase (ACAT)

The synthesis of cholesteryl palmitate is catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[3][4] This enzyme resides in the endoplasmic reticulum and facilitates the transfer of a fatty acyl group from a long-chain fatty acyl-CoA, such as palmitoyl-CoA, to the 3-beta-hydroxyl group of cholesterol.[3] In mammals, two isozymes of ACAT exist, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles.[4][5]

-

ACAT1 is ubiquitously expressed and is primarily responsible for cholesterol esterification in most tissues, preventing the accumulation of toxic free cholesterol.[4]

-

ACAT2 is predominantly found in the intestines and liver and plays a key role in the absorption of dietary cholesterol and the assembly of lipoproteins.[4] In vitro assays have suggested that palmitoyl-CoA is a preferred substrate for ACAT2.[6]

Hydrolysis: Cholesterol Esterase

The breakdown of cholesteryl palmitate back into free cholesterol and palmitic acid is carried out by cholesterol esterases (or sterol ester hydrolases).[7] These enzymes are crucial for mobilizing stored cholesterol from lipid droplets to meet cellular demands. There are two main types of cholesterol esterases:

-

Neutral Cholesterol Ester Hydrolase (nCEH): Active at neutral pH, this enzyme is involved in the hydrolysis of cholesteryl esters stored in cytoplasmic lipid droplets.

-

Lysosomal Acid Lipase (LAL): This enzyme functions in the acidic environment of lysosomes to hydrolyze cholesteryl esters taken up by the cell from lipoproteins.

Biological Functions of Cholesteryl Palmitate

Cholesteryl palmitate's primary functions revolve around cholesterol management and cellular structure.

Cholesterol Storage and Transport

By converting free cholesterol into cholesteryl esters like cholesteryl palmitate, cells can store large amounts of cholesterol in a compact and inert form within lipid droplets.[2] This prevents the cytotoxic effects of excess free cholesterol in cellular membranes. Furthermore, cholesteryl palmitate is a major component of the core of lipoprotein particles, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), facilitating the transport of cholesterol throughout the bloodstream to various tissues.

Membrane and Lipid Droplet Dynamics

While not a direct structural component of the fluid mosaic of the cell membrane in the same way as free cholesterol, the metabolism of cholesteryl palmitate influences membrane properties. The availability of free cholesterol, regulated by the synthesis and hydrolysis of cholesteryl esters, affects membrane fluidity and the formation of specialized microdomains known as lipid rafts.[2] Cholesteryl palmitate is a primary constituent of the neutral lipid core of lipid droplets, organelles that are central to lipid homeostasis.[2]

Role in Disease Pathogenesis

The accumulation and altered metabolism of cholesteryl palmitate are hallmarks of several major diseases.

Atherosclerosis

Atherosclerosis is characterized by the buildup of lipids, including cholesterol and cholesteryl esters, in the artery wall, leading to the formation of atherosclerotic plaques.[8] Macrophages in the arterial intima take up modified LDL, leading to a massive accumulation of cholesteryl esters, including cholesteryl palmitate, and the formation of "foam cells."[9] This process is a critical initiating event in the development of atherosclerosis.[8] The ratio of different cholesteryl esters within these plaques can provide insights into the progression of the disease.[10]

Neurodegenerative Diseases

Emerging evidence suggests a role for cholesteryl ester accumulation in the brain in the pathogenesis of neurodegenerative disorders. Dysregulation of cholesterol metabolism is linked to diseases such as Alzheimer's disease. The accumulation of cholesteryl esters may contribute to the neurotoxic environment and disease progression.

Cancer

Alterations in lipid metabolism are increasingly recognized as a hallmark of cancer. Some studies suggest that the accumulation of cholesteryl esters may support the rapid proliferation of cancer cells by providing a source of cholesterol for membrane synthesis and signaling. The enzymes of cholesteryl palmitate metabolism, particularly ACAT1, are being explored as potential therapeutic targets in oncology.

Quantitative Data

| Biological Sample | Analyte | Concentration/Content (Representative Values) | Reference |

| Human Atherosclerotic Plaque (Carotid) | Total Cholesterol | 75.1 mg/g dry weight | [10] |

| Cholesteryl Ester (as % of Total Cholesterol) | 43.4% | [10] | |

| Human Atherosclerotic Plaque (Femoral) | Total Cholesterol | 56.0 mg/g dry weight | [10] |

| Cholesteryl Ester (as % of Total Cholesterol) | 49.6% | [10] |

Note: Specific concentrations of cholesteryl palmitate are often not reported individually but as part of the total cholesteryl ester pool. The fatty acid composition of this pool can vary.

Experimental Protocols

The study of cholesteryl palmitate involves a variety of techniques for its extraction, separation, quantification, and visualization.

Quantification of Cholesteryl Palmitate by Chromatography and Mass Spectrometry

Objective: To quantify the amount of cholesteryl palmitate in a biological sample.

Methodology: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a common and robust method.

Protocol Outline:

-

Lipid Extraction:

-

Homogenize tissue or cell samples.

-

Extract total lipids using a solvent system such as hexane:isopropanol (B130326) (3:2, v/v) or chloroform:methanol (2:1, v/v).[1][11]

-

Include an internal standard, such as cholesteryl heptadecanoate, for accurate quantification.[1]

-

Dry the lipid extract under a stream of nitrogen.

-

-

Chromatographic Separation:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., acetonitrile:isopropanol, 50:50, v/v).[1]

-

Inject the sample into an HPLC system equipped with a reverse-phase column (e.g., C18).[11][12]

-

Use an isocratic or gradient elution with a mobile phase appropriate for neutral lipid separation (e.g., acetonitrile:isopropanol).[1][12]

-

-

Mass Spectrometric Detection:

-

Couple the HPLC eluent to a mass spectrometer (e.g., Q-TOF or triple quadrupole).

-

Utilize an appropriate ionization source, such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

-

Perform tandem mass spectrometry (MS/MS) for specific detection and quantification of cholesteryl palmitate based on its characteristic fragmentation pattern.[13]

-

Visualization of Neutral Lipids (including Cholesteryl Palmitate) with Oil Red O Staining

Objective: To visualize the accumulation of neutral lipids in lipid droplets within cultured cells.

Methodology: Oil Red O is a lysochrome (fat-soluble dye) that stains neutral lipids, including triglycerides and cholesteryl esters.[14]

Protocol Outline:

-

Cell Culture and Fixation:

-

Culture cells on coverslips in a multi-well plate.

-

Wash the cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with a 4% paraformaldehyde solution in PBS for 20-30 minutes.[14]

-

-

Staining:

-

Wash the fixed cells with distilled water.

-

Incubate the cells with a 60% isopropanol solution for 5 minutes.

-

Remove the isopropanol and add the Oil Red O working solution (e.g., 0.3-0.5% Oil Red O in 60% isopropanol, filtered).

-

Incubate for 10-20 minutes at room temperature.[14]

-

-

Washing and Counterstaining:

-

Remove the Oil Red O solution and wash the cells multiple times with distilled water until the excess stain is removed.

-

(Optional) Counterstain the nuclei with a suitable stain like Hematoxylin or DAPI for better visualization of cellular structures.[14]

-

-

Microscopy:

-

Mount the coverslips on microscope slides.

-

Visualize the cells under a light or fluorescence microscope. Lipid droplets will appear as red-orange structures.

-

Quantification of Oil Red O Staining using ImageJ

Objective: To quantify the amount of neutral lipid accumulation from Oil Red O stained images.

Methodology: Utilize the image processing software ImageJ (or Fiji) to measure the area and intensity of the red stain.

Protocol Outline:

-

Image Acquisition: Capture high-quality images of the stained cells.

-

Image Processing in ImageJ:

-

Open the image in ImageJ.

-

Convert the image to the RGB stack (Image > Type > RGB Stack).

-

Split the channels (Image > Color > Split Channels).

-

Select the red channel image.

-

Set a threshold to specifically select the red-stained lipid droplets (Image > Adjust > Threshold).

-

Analyze the thresholded particles to obtain measurements such as area, integrated density, and particle count (Analyze > Analyze Particles).[15]

-

Signaling Pathways and Logical Relationships

Cholesteryl palmitate and its metabolic pathways are integrated into complex cellular signaling networks.

Lipid Raft Signaling

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction.[16] The availability of free cholesterol, which is regulated by the balance between cholesteryl ester synthesis and hydrolysis, is critical for the integrity and function of these rafts.[2] By influencing the cholesterol content of membranes, the metabolism of cholesteryl palmitate can indirectly modulate the activity of various signaling proteins that reside in lipid rafts, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.[2][17]

Caption: Regulation of Lipid Raft Signaling by Cholesteryl Palmitate Metabolism.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and adult tissue homeostasis. Cholesterol plays a dual role in this pathway: it is covalently attached to the Hh ligand as a post-translational modification, and it is also required for the activity of the Smoothened (SMO) receptor.[18][19] The trafficking and localization of pathway components, such as the Patched (PTCH) and SMO receptors, occur within specific membrane domains that are sensitive to cholesterol levels. While a direct role for cholesteryl palmitate has not been fully elucidated, the regulation of cellular free cholesterol by ACAT-mediated esterification can be inferred to impact the cholesterol landscape available for Hh signaling.

References

- 1. Separation and quantitation of free cholesterol and cholesteryl esters in a macrophage cell line by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of G protein-coupled receptors by palmitoylation and cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ACAT1 - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Protocol: GC-MS for Optic Nerve Cholesterol Metabolites - Creative Proteomics [creative-proteomics.com]

- 6. Cholesterol and fatty acids regulate cysteine ubiquitination of ACAT2 through competitive oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Myeloid Acyl-CoA:Cholesterol Acyltransferase 1 Deficiency Reduces Lesion Macrophage Content and Suppresses Atherosclerosis Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipids of human atherosclerotic plaques and xanthomas: clues to the mechanism of plaque progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lipidmaps.org [lipidmaps.org]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. Protocol for oil red O staining of low-density lipoproteins for in vivo cell treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Activated cholesterol metabolism is integral for innate macrophage responses by amplifying Myd88 signaling | Semantic Scholar [semanticscholar.org]

- 17. jme.bioscientifica.com [jme.bioscientifica.com]

- 18. Cholesterol modification of Hedgehog family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cholesterol access in cellular membranes controls Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Precision: Cholesteryl Palmitate-d7 in Quantitative Lipidomics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, achieving accurate and reproducible quantification of lipid species is paramount. This is especially true for cholesteryl esters, key players in cholesterol transport and metabolism, whose dysregulation is implicated in numerous diseases. This technical guide delves into the critical role of Cholesteryl Palmitate-d7 as an internal standard in the precise quantitative analysis of cholesteryl palmitate and other cholesteryl esters by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Foundation: Isotope Dilution Mass Spectrometry

The gold standard for quantitative mass spectrometry is isotope dilution, a technique that relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of analysis.[1] Cholesteryl Palmitate-d7, in which seven hydrogen atoms are replaced with deuterium, serves as an ideal internal standard for cholesteryl palmitate.[2][3] Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[1] However, its increased mass allows it to be distinguished by the mass spectrometer.[1]

By comparing the signal intensity of the endogenous analyte to that of the deuterated internal standard, researchers can correct for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response.[1][4] This normalization is crucial for achieving the high accuracy and precision required in regulated bioanalysis and clinical research.[1][4]

Quantitative Data Summary

The use of deuterated internal standards like Cholesteryl Palmitate-d7 enables the generation of robust quantitative data. Below are tables summarizing typical performance characteristics of an LC-MS/MS method for cholesteryl ester quantification.

Table 1: Method Validation Parameters for Cholesteryl Ester Quantification

| Parameter | Typical Performance |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |

| Upper Limit of Quantification (ULOQ) | 500 - 1000 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | ± 15% |

Table 2: Representative Linearity Data for Cholesteryl Palmitate

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) |

| 1 | 0.012 ± 0.001 |

| 5 | 0.058 ± 0.004 |

| 25 | 0.295 ± 0.015 |

| 100 | 1.180 ± 0.059 |

| 500 | 5.950 ± 0.238 |

Experimental Protocol: Quantitative Analysis of Cholesteryl Palmitate

This protocol outlines a typical workflow for the quantification of cholesteryl palmitate in a biological matrix (e.g., plasma) using Cholesteryl Palmitate-d7 as an internal standard.

1. Materials and Reagents:

-

Cholesteryl Palmitate analytical standard

-

HPLC-grade solvents: Methanol, Isopropanol, Acetonitrile, Chloroform

-

Formic acid and Ammonium (B1175870) acetate (B1210297) (for mobile phase)

-

Biological matrix (e.g., human plasma)

-

Protein precipitation solvent (e.g., cold acetone (B3395972) or acetonitrile)

2. Sample Preparation:

-

Thaw biological samples (e.g., plasma) on ice.

-

To a 100 µL aliquot of the sample, add 10 µL of the Cholesteryl Palmitate-d7 internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex briefly to mix.

-

Perform protein precipitation by adding 400 µL of cold acetonitrile.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[5][6][7]

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate.

-

Gradient: A typical gradient would start at 30% B, increasing to 100% B over several minutes, holding at 100% B, and then returning to initial conditions for equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Cholesteryl Palmitate: The precursor ion is the [M+NH4]+ adduct, and the product ion is typically m/z 369.3, corresponding to the dehydrated cholesterol core.[3][5][8]

-

Cholesteryl Palmitate-d7: The precursor ion is the [M+NH4]+ adduct (with a +7 Da mass shift), and the product ion is m/z 376.4, corresponding to the dehydrated deuterated cholesterol core.[5][9]

-

-

Collision Energy: Optimized for the specific instrument and transitions, often in the range of 10-20 eV.[5][9]

-

4. Data Analysis and Quantification:

-

Integrate the peak areas for both the endogenous cholesteryl palmitate and the Cholesteryl Palmitate-d7 internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of cholesteryl palmitate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Pathways

Experimental Workflow for Cholesteryl Palmitate Quantification

Caption: A generalized workflow for the quantitative analysis of cholesteryl palmitate.

Cholesteryl Ester Transfer Protein (CETP) Pathway

Cholesteryl esters are central to the reverse cholesterol transport pathway, which is modulated by the Cholesteryl Ester Transfer Protein (CETP).[10] CETP facilitates the transfer of cholesteryl esters from High-Density Lipoprotein (HDL) to Apolipoprotein B-containing lipoproteins like Very-Low-Density Lipoprotein (VLDL) and Low-Density Lipoprotein (LDL), in exchange for triglycerides.[1][10] This process is a key determinant of plasma HDL and LDL cholesterol levels.

Caption: The role of CETP in the exchange of lipids between lipoproteins.

Conclusion

Cholesteryl Palmitate-d7 is an indispensable tool for the accurate and precise quantification of cholesteryl palmitate in complex biological matrices. Its use within an isotope dilution LC-MS/MS framework allows researchers to overcome the inherent variability of analytical procedures, leading to high-quality, reliable data. This technical guide provides a foundational understanding and a practical framework for the implementation of this robust analytical approach in lipidomics research and drug development.

References

- 1. Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholesteryl ester transfer protein - Wikipedia [en.wikipedia.org]

- 3. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cholesteryl ester transfer protein (CETP) raises cholesterol levels in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. scienceopen.com [scienceopen.com]

- 9. researchgate.net [researchgate.net]

- 10. ahajournals.org [ahajournals.org]

Tracing Surfactant Dynamics: A Technical Guide to the Use of Cholesteryl Palmitate-d7 in Respiratory Distress Syndrome Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Respiratory Distress Syndrome (RDS), particularly in neonates, is characterized by a deficiency or dysfunction of pulmonary surfactant, a complex mixture of lipids and proteins essential for reducing surface tension in the alveoli. Cholesterol is a key component of surfactant, and its esterified form, cholesteryl esters, may play a significant role in the storage, transport, and metabolism of cholesterol within the lung. This technical guide provides a comprehensive framework for utilizing Cholesteryl palmitate-d7, a stable isotope-labeled analog of a common cholesteryl ester, to investigate the dynamics of cholesterol metabolism in the context of RDS. This document outlines a hypothetical, yet scientifically grounded, in vivo experimental workflow, from the preparation and administration of the tracer to detailed protocols for sample analysis and data interpretation. By employing the methodologies described herein, researchers can gain deeper insights into the pathophysiology of RDS and explore novel therapeutic avenues.

Introduction

Pulmonary surfactant is a lipoprotein complex, approximately 90% lipids and 10% proteins, that is critical for lung function.[1][2] The lipid fraction is predominantly composed of phospholipids, with dipalmitoylphosphatidylcholine (DPPC) being the most abundant, and also contains neutral lipids, primarily cholesterol.[1][3] While the role of free cholesterol in modulating the fluidity of the surfactant film is an area of active investigation, the dynamics of cholesteryl esters, such as cholesteryl palmitate, in the alveolar space are less understood.[4][5]

In Respiratory Distress Syndrome (RDS), the intricate balance of surfactant components is disrupted. Studies have indicated that infants with RDS exhibit altered lipid profiles, including lower levels of total cholesterol.[6][7] Understanding the metabolic fate of cholesterol within the pulmonary system—its uptake by alveolar cells, esterification for storage or transport, and subsequent hydrolysis to provide free cholesterol for surfactant synthesis—is crucial for a complete picture of RDS pathophysiology.

Stable isotope labeling is a powerful technique for dynamically tracking metabolic pathways in vivo.[8][9] By introducing a non-radioactive, heavy-atom-labeled molecule, researchers can trace its incorporation into various metabolic pools and determine the rates of synthesis, degradation, and transport. Cholesteryl palmitate-d7, with seven deuterium (B1214612) atoms on the palmitate moiety, serves as an ideal tracer for this purpose. Its distinct mass shift allows for sensitive and specific detection by mass spectrometry, distinguishing it from the endogenous, unlabeled cholesteryl palmitate pool.

This guide details a hypothetical study using Cholesteryl palmitate-d7 in an animal model of RDS to elucidate the alterations in cholesteryl ester metabolism associated with the disease.

Hypothetical Experimental Framework

The overarching goal of this proposed study is to compare the metabolic fate of Cholesteryl palmitate-d7 in a healthy control group versus an RDS animal model. This will allow for the quantification of uptake, hydrolysis, and potential re-esterification of the labeled palmitate into other lipid species within the alveolar space and lung tissue.

The experimental workflow can be visualized as follows:

References

- 1. The role of cholesterol metabolism in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Lipids from Crude Lung Tissue Extracts by Desorption Electrospray Ionization-MS and Pattern Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An animal model of severe acute respiratory distress syndrome for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

- 5. Quantitative lipidomic analysis of mouse lung during postnatal development by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tracing de novo Lipids using Stable Isotope Labeling LC-TIMS-TOF MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging Roles for Cholesterol and Lipoproteins in Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of bronchoalveolar lavage fluid volume for untargeted lipidomic method and application in influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cholesteryl Palmitate-d7 in Diabetes and Lipid Metabolism Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Cholesteryl palmitate-d7 in the fields of diabetes and lipid metabolism research. Cholesteryl palmitate, a prominent cholesteryl ester, is intrinsically linked to the pathophysiology of metabolic diseases. Its deuterated isotopologue, Cholesteryl palmitate-d7, serves as a critical tool for precise and accurate quantification in complex biological matrices, enabling researchers to unravel the intricate mechanisms of lipid dysregulation in diabetes. This guide details its role as an internal standard in mass spectrometry-based lipidomics, presents relevant quantitative data, outlines detailed experimental protocols, and visualizes key metabolic pathways.

Cholesteryl Palmitate in the Context of Diabetes and Lipid Dysregulation

Cholesteryl esters, including cholesteryl palmitate, are central to lipid storage and transport. In the context of diabetes, the metabolism of these lipids is significantly altered. Insulin resistance, a hallmark of type 2 diabetes, leads to a cascade of metabolic derangements, including increased plasma triglycerides and altered high-density lipoprotein (HDL) and low-density lipoprotein (LDL) cholesterol levels. Cholesteryl ester transfer protein (CETP) plays a crucial role in this process by facilitating the transfer of cholesteryl esters from HDL to triglyceride-rich lipoproteins, contributing to the pro-atherogenic lipid profile often observed in diabetic patients.

The study of cholesteryl palmitate dynamics is therefore essential for understanding the progression of diabetic dyslipidemia and for the development of novel therapeutic interventions. Accurate quantification of this and other lipid species is paramount, a task for which Cholesteryl palmitate-d7 is exceptionally well-suited.

Quantitative Data Presentation

The following tables summarize key quantitative data from lipidomic studies, highlighting the alterations in lipid profiles observed in diabetic individuals compared to healthy controls. While these studies may not have all exclusively used Cholesteryl palmitate-d7 as the internal standard, the principles of quantification using a deuterated standard are universal and the data is representative of the changes in cholesteryl ester metabolism.

Table 1: Plasma Lipid Concentrations in Type 2 Diabetes Mellitus (T2DM) Patients vs. Healthy Controls

| Lipid Class/Species | T2DM Patients (Mean ± SD) | Healthy Controls (Mean ± SD) | Fold Change (T2DM/Control) | p-value | Reference |

| Total Cholesterol (mg/dL) | 208.22 ± 55.24 | 150.26 ± 25.29 | 1.39 | <0.0001 | [1] |

| Triglycerides (mg/dL) | 202.58 ± 82.62 | 157.88 ± 53.42 | 1.28 | <0.0001 | [1] |

| LDL Cholesterol (mg/dL) | 148.11 ± 55.06 | 113.22 ± 32.97 | 1.31 | <0.0001 | [1] |

| HDL Cholesterol (mg/dL) | 42.48 ± 14.24 | 49.38 ± 11.76 | 0.86 | 0.002 | [1] |

| Cholesteryl Esters | Inversely associated with T2D risk | - | - | ≤0.001 | [2] |

Data presented as Mean ± Standard Deviation (SD) where available. Some studies report associations rather than absolute concentrations.

Table 2: Lipid Profile Comparison in Controlled vs. Uncontrolled T2DM

| Lipid Parameter (mg/dL) | Controlled T2DM (HbA1c < 7.0%) | Uncontrolled T2DM (HbA1c ≥ 7.0%) | p-value | Reference |

| Total Cholesterol | 184.54 ± 30.44 | 204.4 ± 46.61 | 0.009 | [3] |

| Triglycerides | 151.86 ± 56.84 | 220.16 ± 132.01 | 0.001 | [3] |

| LDL Cholesterol | 109.28 ± 22.76 | 117.36 ± 40.46 | 0.198 | [3] |

| VLDL Cholesterol | 30.32 ± 11.36 | 42.74 ± 24.66 | 0.001 | [3] |

Data presented as Mean ± Standard Deviation (SD).

Core Signaling and Metabolic Pathways

Understanding the role of cholesteryl palmitate in diabetes requires an appreciation of the underlying signaling and metabolic pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex relationships.

Insulin Signaling Pathway and its Crosstalk with Lipid Metabolism

Reverse Cholesterol Transport Pathway

References

Methodological & Application

Application Note: Quantification of Cholesteryl Palmitate using a Validated LC-MS/MS Method

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cholesteryl palmitate in biological matrices. Cholesteryl esters, such as cholesteryl palmitate, are critical molecules in cholesterol transport and metabolism, and their dysregulation is implicated in various diseases.[1][2] This method utilizes a straightforward protein precipitation and liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The method has been validated for linearity, precision, and accuracy, demonstrating its suitability for high-throughput analysis in clinical and research settings.

Introduction

Cholesterol is essential for numerous physiological processes in mammals.[1][2] Its esterified forms, cholesteryl esters (CEs), are the primary storage and transport form of cholesterol in the body. Cholesteryl palmitate is one of the most abundant CEs. The accurate quantification of cholesteryl palmitate is crucial for understanding lipid metabolism and its role in pathological conditions. While various analytical techniques exist, LC-MS/MS offers superior sensitivity and specificity for the analysis of complex biological samples.[2][3] This note provides a detailed protocol for the reliable quantification of cholesteryl palmitate.

Experimental Workflow

The overall experimental workflow for the quantification of cholesteryl palmitate is depicted below.

Caption: Experimental workflow for cholesteryl palmitate quantification.

Detailed Protocols

Materials and Reagents

-

Cholesteryl palmitate standard (Sigma-Aldrich)

-

Cholesteryl palmitate-d9 (Internal Standard, Cayman Chemical)[4]

-

HPLC-grade methanol, isopropanol (B130326), acetonitrile, hexane (B92381), and water (Fisher Scientific)

-

Ammonium (B1175870) formate (B1220265) and formic acid (Sigma-Aldrich)

-